molecular formula C9H9IO B1626627 1-(3-Iodo-4-methylphenyl)ethanone CAS No. 52107-84-3

1-(3-Iodo-4-methylphenyl)ethanone

Cat. No.: B1626627
CAS No.: 52107-84-3
M. Wt: 260.07 g/mol
InChI Key: MYVGXULDMDDIMZ-UHFFFAOYSA-N
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Description

1-(3-Iodo-4-methylphenyl)ethanone is a chemical compound with the molecular formula C9H9IO. It is a yellow crystalline solid that is commonly used in medical, environmental, and industrial research. This compound exhibits a wide range of biological activities, making it a valuable tool in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodo-4-methylphenyl)ethanone can be synthesized through various methods. One common approach involves the iodination of 4-methylacetophenone using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent like acetic acid or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodo-4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) under reflux.

Major Products Formed:

    Oxidation: 3-Iodo-4-methylbenzoic acid.

    Reduction: 1-(3-Iodo-4-methylphenyl)ethanol.

    Substitution: 1-(3-Azido-4-methylphenyl)ethanone.

Scientific Research Applications

1-(3-Iodo-4-methylphenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers

Mechanism of Action

The mechanism of action of 1-(3-Iodo-4-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .

Comparison with Similar Compounds

1-(3-Iodo-4-methylphenyl)ethanone can be compared with other similar compounds, such as:

  • 1-(4-Iodo-3-methylphenyl)ethanone
  • 1-(3-Bromo-4-methylphenyl)ethanone
  • 1-(3-Chloro-4-methylphenyl)ethanone

Uniqueness: The presence of the iodine atom at the 3-position and the methyl group at the 4-position in this compound imparts unique chemical and biological properties. This specific substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

1-(3-iodo-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVGXULDMDDIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553699
Record name 1-(3-Iodo-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52107-84-3
Record name 1-(3-Iodo-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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